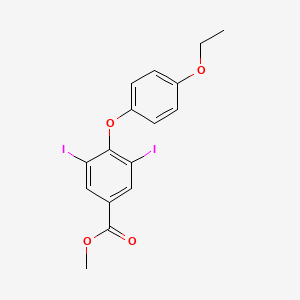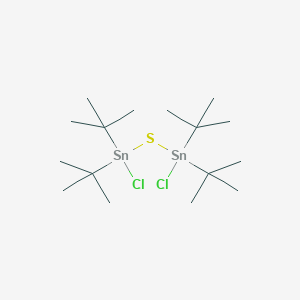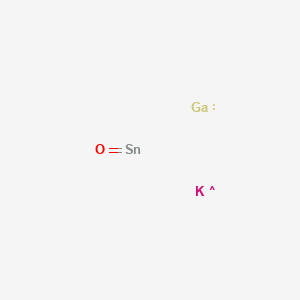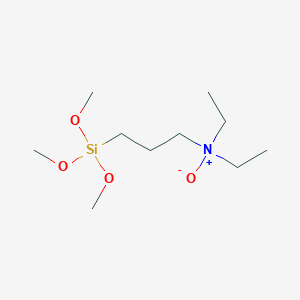
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester is a complex organic compound that belongs to the family of benzoic acid derivatives This compound is characterized by the presence of ethoxyphenoxy and diiodo groups attached to the benzoic acid core, with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester typically involves multiple steps One common method includes the esterification of benzoic acid derivatives with methanol in the presence of a catalyst such as sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of ester groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or deiodinated compounds.
Applications De Recherche Scientifique
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: It serves as a precursor for the production of liquid crystals, which are essential in display technologies and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to proteins, enzymes, or receptors, modulating their activity. For instance, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The exact pathways and molecular targets vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: Similar in structure but lacks the ethoxyphenoxy and diiodo groups.
Benzoic acid, 4-methyl-, methyl ester: Contains a methyl group instead of ethoxyphenoxy and diiodo groups.
Benzoic acid, 4-ethoxy-, ethyl ester: Similar ethoxy group but different ester and lacks diiodo groups.
Uniqueness
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester is unique due to the presence of both ethoxyphenoxy and diiodo groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
189156-55-6 |
|---|---|
Formule moléculaire |
C16H14I2O4 |
Poids moléculaire |
524.09 g/mol |
Nom IUPAC |
methyl 4-(4-ethoxyphenoxy)-3,5-diiodobenzoate |
InChI |
InChI=1S/C16H14I2O4/c1-3-21-11-4-6-12(7-5-11)22-15-13(17)8-10(9-14(15)18)16(19)20-2/h4-9H,3H2,1-2H3 |
Clé InChI |
GJQXTBPHNFSWSF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C(=O)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)
![Decanoic acid, 10-[(2-methoxybenzoyl)amino]-](/img/structure/B14242583.png)


![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)

![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)


